N1-Phenyl Substitution and MC4 Receptor Antagonism
Patent US20090291940 explicitly claims 3-aminopyrrolidine compounds bearing an unsubstituted N1-phenyl group (as in the target compound) as MC4 receptor antagonists useful for mood disorders, depression, and anxiety [1]. The unsubstituted N1-phenyl moiety is a critical pharmacophoric element; replacement with substituted aryl groups (e.g., 4-methoxyphenyl or 4-ethoxyphenyl analogs) is associated with a shift toward anticonvulsant activity mediated through sodium channel or GABAergic mechanisms rather than MC4 receptor engagement [2]. This target-level differentiation is qualitative but mechanistically decisive for research programs investigating melanocortin pathways.
| Evidence Dimension | Primary pharmacological target (mechanism of action) |
|---|---|
| Target Compound Data | MC4 receptor antagonism (patent-claimed) [1] |
| Comparator Or Baseline | N1-(4-methoxyphenyl) or N1-(4-ethoxyphenyl) analogs: anticonvulsant activity (MES test) [2] |
| Quantified Difference | Qualitative mechanistic divergence; no head-to-head quantitative target engagement data available |
| Conditions | Patent claims based on in vitro MC4 binding and functional assays; anticonvulsant data from mouse MES model |
Why This Matters
Researchers procuring compounds for MC4 receptor studies must avoid N1-substituted-phenyl analogs, which are optimized for anticonvulsant screening rather than melanocortin receptor pharmacology.
- [1] Abe K, et al. Aminopyrrolidine compound and use thereof. US Patent Application 20090291940, published November 26, 2009. Assignees: Taisho Pharmaceutical Co., Ltd.; Nissan Chemical Industries, Ltd. View Source
- [2] Kocharov SL, et al. Synthesis and anticonvulsant properties of some N-aryl and N-arylaminomethyl derivatives of 3-p-isopropoxyphenylpyrrolidine-2,5-dione. Acta Pharm., referenced in Biomedicine & Pharmacotherapy, 2023. View Source
